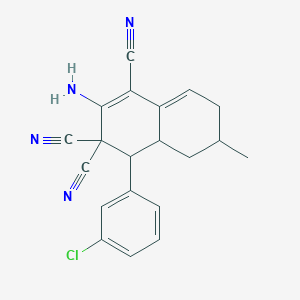![molecular formula C13H7N3O6 B11556982 2-methyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11556982.png)
2-methyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of nitro groups at positions 5 and 8, and a methyl group at position 2 on the isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the nitration of 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Bromine in nitrobenzene for bromination reactions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione
- 4-bromo-isoquinoline
- Quinoline derivatives
Uniqueness
2-methyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both nitro and methyl groups on the isoquinoline ring, which imparts distinct chemical and biological properties. The nitro groups enhance its reactivity and potential biological activities, while the methyl group influences its chemical stability and solubility .
Properties
Molecular Formula |
C13H7N3O6 |
|---|---|
Molecular Weight |
301.21 g/mol |
IUPAC Name |
2-methyl-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H7N3O6/c1-14-12(17)9-4-7(15(19)20)2-6-3-8(16(21)22)5-10(11(6)9)13(14)18/h2-5H,1H3 |
InChI Key |
JANSIHYYARENOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC(=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11556907.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate](/img/structure/B11556914.png)
![N-(naphthalen-2-yl)-2-({5-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)acetamide](/img/structure/B11556922.png)
![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11556929.png)
![2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11556932.png)
![(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11556939.png)
![4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11556942.png)

![4-[(2E)-2-benzylidenehydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11556959.png)
![2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate]](/img/structure/B11556965.png)
![N-(2-Bromophenyl)-3-{N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B11556973.png)
![2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11556979.png)
![4-methyl-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11556981.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11556986.png)
